6-bromo-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
6-bromo-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the class of indole derivatives. This compound has garnered significant interest in scientific research due to its unique properties, such as its ability to interact with biological systems. It shares structural similarities with naturally occurring bromoindoles, particularly those isolated from marine sponges like Pseudosuberites hyalinus.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some indole derivatives have been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
N-methyl-6-bromoindole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of nicotine and other xenobiotics . The compound acts as an inhibitor of CYP2A6, thereby affecting the metabolic pathways of substances processed by this enzyme. Additionally, N-methyl-6-bromoindole-3-carbaldehyde has been shown to interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
N-methyl-6-bromoindole-3-carbaldehyde exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . Furthermore, N-methyl-6-bromoindole-3-carbaldehyde affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of N-methyl-6-bromoindole-3-carbaldehyde involves several key processes. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates. Additionally, N-methyl-6-bromoindole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-6-bromoindole-3-carbaldehyde have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to N-methyl-6-bromoindole-3-carbaldehyde has been shown to result in sustained inhibition of metabolic enzymes and persistent changes in gene expression, indicating its potential for long-term biochemical modulation.
Dosage Effects in Animal Models
The effects of N-methyl-6-bromoindole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily exerts its biochemical effects through enzyme inhibition and gene modulation . At higher doses, N-methyl-6-bromoindole-3-carbaldehyde can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
N-methyl-6-bromoindole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its interaction with cytochrome P450 enzymes, particularly CYP2A6, which plays a key role in the metabolism of nicotine and other xenobiotics . The compound’s inhibition of CYP2A6 affects the metabolic flux of these substrates, leading to altered metabolite levels and potential changes in physiological responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-indole-3-carbaldehyde typically involves the bromination of N-methylindole-3-carbaldehyde. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: N-methyl-6-bromoindole-3-carboxylic acid.
Reduction: N-methyl-6-bromoindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-1-methyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-bromoindole-3-carboxaldehyde: Shares the bromine and aldehyde functional groups but lacks the N-methyl substitution.
Indole-3-carbaldehyde: Lacks both the bromine and N-methyl substitutions.
N-methylindole-3-carbaldehyde: Lacks the bromine substitution.
Uniqueness
6-bromo-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the N-methyl and bromine substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
6-Bromo-1-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article delves into its biochemical interactions, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrN₁O, with a molecular weight of approximately 224.05 g/mol. The compound features a bromine atom at the 6-position of the indole ring and an aldehyde group at the 3-position, contributing to its reactivity and biological activity .
Enzyme Interactions
One of the notable biochemical activities of this compound is its interaction with cytochrome P450 enzymes, particularly CYP2A6. This enzyme plays a crucial role in the metabolism of various xenobiotics, including nicotine. Preliminary studies suggest that this compound can inhibit CYP2A6 activity, which may influence nicotine metabolism and related pathways .
Gene Expression Modulation
This compound has been shown to modulate gene expression linked to oxidative stress response pathways. It can alter the expression of genes that regulate cellular redox status, potentially impacting cellular health and disease processes .
Cytotoxicity and Antimicrobial Activity
In laboratory studies, this compound exhibits varying degrees of cytotoxicity depending on concentration. At lower doses, it demonstrates minimal toxicity while exerting significant biochemical effects through enzyme inhibition and modulation of gene expression . Furthermore, it has shown promising antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent .
Effects on Cell Signaling Pathways
The compound influences several cell signaling pathways, which can lead to changes in cell proliferation and apoptosis. This modulation is critical for understanding its potential use in cancer therapy, as it may affect tumor growth dynamics .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, analogs derived from this compound were evaluated for their antitumor activity, with variations in substituents affecting potency .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
6-Bromo-1-methyl | H460 | 15 | Significant growth inhibition observed |
T29Kt1 | 20 | Comparable efficacy noted |
Animal Model Studies
Animal studies have indicated that different dosages of the compound lead to varying effects on metabolic pathways. Low doses primarily exert their effects through enzyme inhibition without significant toxicity . These findings suggest that dosage optimization could enhance therapeutic efficacy while minimizing adverse effects.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
6-Bromoindole-3-carboxaldehyde | Lacks N-methyl substitution | Moderate antimicrobial activity |
N-Methylindole-3-carbaldehyde | Lacks bromine substitution | Exhibits neuroprotective properties |
Indole-3-carbaldehyde | No substitutions | Known for anti-inflammatory effects |
Properties
IUPAC Name |
6-bromo-1-methylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMVCBMQKYKOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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